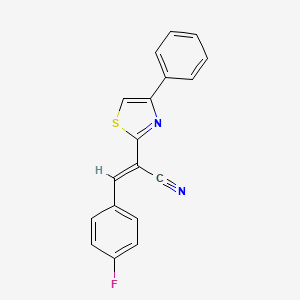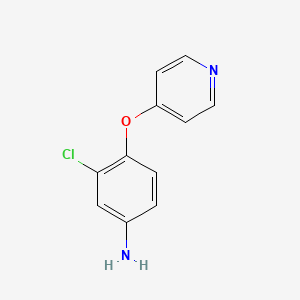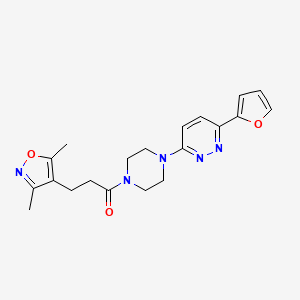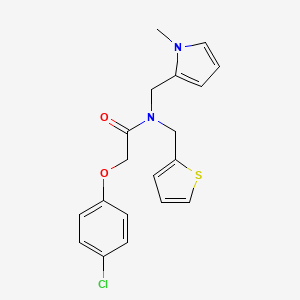
methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, also known as MCPPC, is a synthetic organic compound with a wide variety of applications in the fields of scientific research. It is a colorless, odorless, crystalline solid that is insoluble in water, but soluble in organic solvents. MCPPC has been used in a variety of studies, ranging from molecular biology to pharmacology, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Insecticidal Activity
The compound has been investigated for its potential insecticidal activity. A study found that specific derivatives of this compound, particularly those involving stereochemical configurations, demonstrated significant insecticidal properties against pests like American cockroaches and house flies. The research highlighted the importance of the conformation of substituents on the N-1 atom in the pyrazoline ring for insecticidal effects, suggesting a critical role of molecular structure in determining the potency of such compounds as insecticides (Hasan et al., 1996).
Antimicrobial and Anticancer Properties
Another significant area of application for derivatives of this compound is in the development of antimicrobial and anticancer agents. Research has synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing that some of these compounds exhibit higher anticancer activity than standard drugs like doxorubicin. Moreover, these compounds have demonstrated good to excellent antimicrobial activity, highlighting their potential in medical treatment and drug development (Hafez et al., 2016).
Synthetic Methodologies
The compound also plays a role in synthetic chemistry, serving as a precursor or intermediate in the synthesis of more complex molecules. For instance, its derivatives have been used in the one-pot synthesis of certain pyrano[2,3-d]pyrimidine-3-carboxylate derivatives, showcasing an efficient and green approach to synthesizing these compounds. This highlights the versatility and utility of the compound in facilitating the development of novel synthetic methodologies (Yadav et al., 2021).
Structural and Molecular Studies
Moreover, the compound and its derivatives have been subjects of structural and molecular studies, with research focusing on their crystal and molecular structure analysis. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their potential applications in various scientific domains. For example, the synthesis and characterization of specific pyrazole derivatives have led to insights into their structural properties, contributing to a better understanding of their reactivity and interactions at the molecular level (Achutha et al., 2017).
Propriétés
IUPAC Name |
methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)14-10-16(11-6-8-12(18)9-7-11)21(20-14)15-5-3-2-4-13(15)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPADVVCUEZDMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B2920233.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)

